1-(3-Chloropropyl)piperidine;1-iodo-2,3,4,5-tetramethylbenzene;hydrochloride
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Overview
Description
1-(3-Chloropropyl)piperidine;1-iodo-2,3,4,5-tetramethylbenzene;hydrochloride: is a compound that combines the structural features of piperidine and tetramethylbenzene Piperidine is a six-membered heterocyclic compound containing one nitrogen atom, while tetramethylbenzene is an aromatic hydrocarbon with four methyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)piperidine;1-iodo-2,3,4,5-tetramethylbenzene;hydrochloride involves several steps:
Preparation of 1-(3-Chloropropyl)piperidine: This can be achieved by reacting piperidine with 3-chloropropyl chloride in the presence of a base such as sodium hydroxide.
Preparation of 1-iodo-2,3,4,5-tetramethylbenzene: This involves the iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid.
Formation of the Hydrochloride Salt: The final step involves combining the two intermediates, 1-(3-Chloropropyl)piperidine and 1-iodo-2,3,4,5-tetramethylbenzene, in the presence of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropropyl)piperidine;1-iodo-2,3,4,5-tetramethylbenzene;hydrochloride: undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The piperidine ring can undergo oxidation to form piperidones or other oxidized derivatives.
Reduction Reactions: The aromatic ring of tetramethylbenzene can be reduced under specific conditions to form partially or fully hydrogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation, often in acidic or basic media.
Reduction Reactions: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.
Major Products Formed
Substitution Reactions: Products include substituted piperidines with various functional groups attached to the propyl chain.
Oxidation Reactions: Products include piperidones and other oxidized derivatives of piperidine.
Reduction Reactions: Products include partially or fully hydrogenated derivatives of tetramethylbenzene.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)piperidine;1-iodo-2,3,4,5-tetramethylbenzene;hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The piperidine ring can act as a ligand, binding to specific sites on proteins or other biomolecules, thereby modulating their activity . The tetramethylbenzene moiety can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloropropyl)piperidine: Shares the piperidine ring and chloropropyl group but lacks the tetramethylbenzene moiety.
1-iodo-2,3,4,5-tetramethylbenzene: Contains the tetramethylbenzene ring but lacks the piperidine and chloropropyl groups.
1-(3-Chlorophenyl)piperidine: Similar structure but with a chlorophenyl group instead of the tetramethylbenzene moiety.
Uniqueness
- The combination of the piperidine ring and tetramethylbenzene moiety in 1-(3-Chloropropyl)piperidine;1-iodo-2,3,4,5-tetramethylbenzene;hydrochloride provides unique chemical properties that are not present in the individual components. This makes it a valuable compound for exploring new chemical reactions and potential applications in various fields .
Properties
Molecular Formula |
C18H30Cl2IN |
---|---|
Molecular Weight |
458.2 g/mol |
IUPAC Name |
1-(3-chloropropyl)piperidine;1-iodo-2,3,4,5-tetramethylbenzene;hydrochloride |
InChI |
InChI=1S/C10H13I.C8H16ClN.ClH/c1-6-5-10(11)9(4)8(3)7(6)2;9-5-4-8-10-6-2-1-3-7-10;/h5H,1-4H3;1-8H2;1H |
InChI Key |
SIAPGVTZPKXEFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C)I.C1CCN(CC1)CCCCl.Cl |
Origin of Product |
United States |
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